molecular formula C15H33PS4 B14727774 Tris(1-methylbutyl) tetrathiophosphate CAS No. 5446-91-3

Tris(1-methylbutyl) tetrathiophosphate

Cat. No.: B14727774
CAS No.: 5446-91-3
M. Wt: 372.7 g/mol
InChI Key: VLAKSLQJJNCUNF-UHFFFAOYSA-N
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Description

Tris(1-methylbutyl) tetrathiophosphate is an organophosphorus compound with the molecular formula C12H27O4PS4 It is known for its unique chemical structure, which includes a phosphorus atom bonded to four sulfur atoms and three 1-methylbutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(1-methylbutyl) tetrathiophosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with 1-methylbutanol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

P2S5+3C5H12O(C5H11O)3PS4+H2SP_2S_5 + 3 \text{C}_5\text{H}_{12}\text{O} \rightarrow (\text{C}_5\text{H}_{11}\text{O})_3\text{PS}_4 + \text{H}_2\text{S} P2​S5​+3C5​H12​O→(C5​H11​O)3​PS4​+H2​S

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tris(1-methylbutyl) tetrathiophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler phosphorus-containing compounds.

    Substitution: The 1-methylbutyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphorus oxides and sulfur oxides.

    Reduction: Simpler phosphorus compounds and hydrogen sulfide (H2S).

    Substitution: New organophosphorus compounds with different alkyl or aryl groups.

Scientific Research Applications

Tris(1-methylbutyl) tetrathiophosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of lubricants, pesticides, and flame retardants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tris(1-methylbutyl) tetrathiophosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions. The specific pathways involved depend on the biological system and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-methylbutyl) phosphate: Similar structure but with different alkyl groups.

    Tri-n-butyl phosphate: Another organophosphorus compound with different alkyl groups.

    Tri-n-amyl phosphate: Similar in structure but with linear alkyl groups.

Uniqueness

Tris(1-methylbutyl) tetrathiophosphate is unique due to its branched alkyl groups, which can influence its chemical reactivity and physical properties. The presence of sulfur atoms also imparts distinct characteristics, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

5446-91-3

Molecular Formula

C15H33PS4

Molecular Weight

372.7 g/mol

IUPAC Name

tris(pentan-2-ylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C15H33PS4/c1-7-10-13(4)18-16(17,19-14(5)11-8-2)20-15(6)12-9-3/h13-15H,7-12H2,1-6H3

InChI Key

VLAKSLQJJNCUNF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)SP(=S)(SC(C)CCC)SC(C)CCC

Origin of Product

United States

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